natural source of Thalassotalic acid B
natural source of Thalassotalic acid B
An In-depth Technical Guide to the Natural Source of Thalassotalic Acid B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalassotalic acid B is a naturally occurring N-acyl-α,β-didehydrotyrosine derivative. This document provides a comprehensive overview of its natural source, detailing the producing organism and the methods for its extraction, isolation, and characterization. Quantitative data from the primary literature is presented in tabular format for clarity. Furthermore, this guide outlines the experimental protocols for key analytical techniques and proposes a putative biosynthetic pathway. While specific signaling pathways for Thalassotalic acid B have not yet been elucidated, its potential biological activities are discussed based on preliminary assays.
Natural Source
Thalassotalic acid B is a secondary metabolite produced by a marine bacterium. The primary identified source is a strain of the genus Thalassotalea.
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Producing Organism: Thalassotalea sp. K7-18
This marine bacterium was the source from which Thalassotalic acid B and its analogues, Thalassotalic acids A and C, were first isolated and identified.
Quantitative Data
The isolation of Thalassotalic acid B from the culture of Thalassotalea sp. K7-18 yielded quantifiable amounts of the pure compound. The following table summarizes the key quantitative data related to its isolation.
| Parameter | Value |
| Producing Strain | Thalassotalea sp. K7-18 |
| Culture Volume | 10 L |
| Initial Extract Yield | 1.2 g (from ethyl acetate extract) |
| Pure Compound Yield | 4.5 mg |
| Molecular Formula | C₁₉H₂₇NO₄ |
| Molecular Weight | 333.4 g/mol |
Experimental Protocols
The following sections detail the methodologies employed in the fermentation, extraction, isolation, and structure elucidation of Thalassotalic acid B.
Fermentation of Thalassotalea sp. K7-18
The Thalassotalea sp. K7-18 strain was cultured to generate sufficient biomass for the extraction of secondary metabolites.
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Seed Culture: A seed culture was initiated by inoculating a loopful of the bacterial strain into 50 mL of marine broth. The culture was incubated at 30 °C for 48 hours with shaking at 150 rpm.
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Large-Scale Culture: The seed culture was used to inoculate 10 L of marine broth. The large-scale culture was incubated at 30 °C for 7 days with aeration and agitation.
Extraction and Fractionation
Following fermentation, the bacterial culture was processed to extract the organic compounds.
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Centrifugation: The 10 L culture was centrifuged to separate the supernatant from the bacterial cells.
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Solvent Extraction: The supernatant was extracted three times with an equal volume of ethyl acetate (EtOAc). The organic layers were combined and concentrated under reduced pressure to yield a crude extract (1.2 g).
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Solvent Partitioning: The crude extract was dissolved in 90% aqueous methanol (MeOH) and partitioned against n-hexane to remove nonpolar constituents. The 90% MeOH fraction was then further partitioned against butanol (BuOH).
Isolation of Thalassotalic Acid B
The butanol fraction was subjected to a series of chromatographic steps to isolate the pure compound.
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ODS Flash Chromatography: The BuOH fraction was separated by reversed-phase flash chromatography on an octadecyl-functionalized silica gel (ODS) column using a stepwise gradient of MeOH in H₂O.
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Preparative HPLC: Fractions containing Thalassotalic acid B were further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with an isocratic elution of 65% aqueous acetonitrile (MeCN) containing 0.1% formic acid.
Structure Elucidation
The chemical structure of Thalassotalic acid B was determined using a combination of spectroscopic techniques.
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Mass Spectrometry: High-resolution mass spectrometry (HR-MS) was used to determine the exact mass and molecular formula.
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NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, along with 2D NMR experiments (COSY, HSQC, HMBC), were acquired to establish the connectivity of atoms and the overall structure. The IUPAC name was determined to be (Z)-3-(4-hydroxyphenyl)-2-(8-methylnonanoylamino)prop-2-enoic acid.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation of Thalassotalic acid B.
Putative Biosynthetic Pathway
Thalassotalic acid B is an N-acyl-α,β-didehydrotyrosine derivative. Its biosynthesis is proposed to involve components of both fatty acid synthesis and non-ribosomal peptide synthesis.
Biological Activity
Preliminary biological assays were conducted on Thalassotalic acids A-C. While specific signaling pathways have not been detailed, the initial screening provides insights into their potential therapeutic applications.
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Antibacterial Activity: Thalassotalic acids A-C were evaluated for their ability to inhibit the growth of various bacterial strains.
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Cytotoxic Activity: The compounds were also tested for their cytotoxic effects against different cancer cell lines.
Further research is required to elucidate the specific mechanisms of action and the signaling pathways involved in these observed biological activities. The unique structure of Thalassotalic acid B makes it an interesting candidate for further investigation in drug discovery and development programs.
